molecular formula C9H7F3N2O B063608 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile CAS No. 175277-71-1

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile

Cat. No.: B063608
CAS No.: 175277-71-1
M. Wt: 216.16 g/mol
InChI Key: XPDYUFCKIKYSIY-UHFFFAOYSA-N
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Description

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile is a heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxy-5-trifluoromethylpyridine and 3-bromopropanenitrile.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 2-hydroxy-5-trifluoromethylpyridine is reacted with 3-bromopropanenitrile under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-trifluoromethylpyridine: A precursor in the synthesis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile.

    3-Bromo-2-hydroxy-5-trifluoromethylpyridine: Another related compound with similar structural features.

    2-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)acetic acid: A derivative with an acetic acid group instead of a nitrile group.

Uniqueness

This compound is unique due to its combination of a trifluoromethyl group and a nitrile group on a pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various applications.

Properties

IUPAC Name

3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)7-2-3-8(15)14(6-7)5-1-4-13/h2-3,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDYUFCKIKYSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(F)(F)F)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371560
Record name 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-71-1
Record name 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-71-1
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